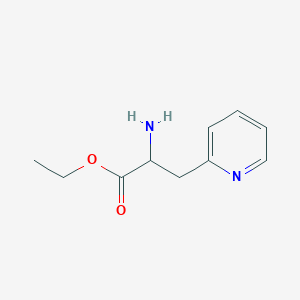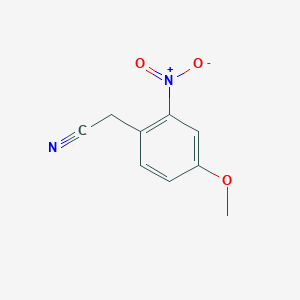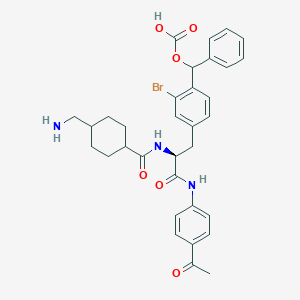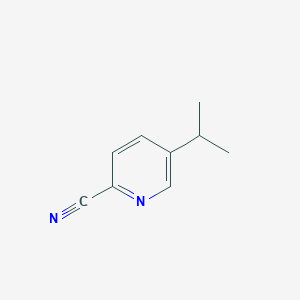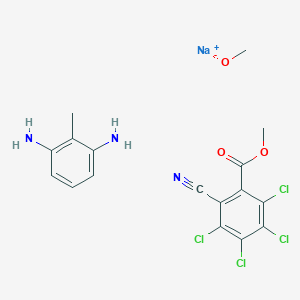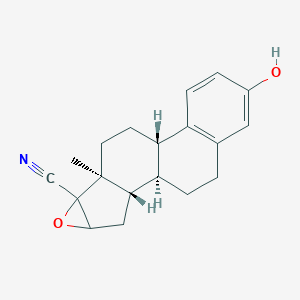
17-Cyano-16,17-epoxy-1,3,5(10)estratrien-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-Cyano-16,17-epoxy-1,3,5(10)estratrien-3-ol is a synthetic compound that belongs to the class of estradiol analogs. It has been extensively studied for its potential applications in scientific research, particularly in the fields of endocrinology and cancer research.
Mécanisme D'action
The mechanism of action of 17-Cyano-16,17-epoxy-1,3,5(10)estratrien-3-ol involves binding to estrogen receptors, which are found in various tissues throughout the body. Upon binding, it activates the estrogen receptor and initiates a cascade of cellular events that ultimately result in the biological effects of estrogen.
Effets Biochimiques Et Physiologiques
17-Cyano-16,17-epoxy-1,3,5(10)estratrien-3-ol has been shown to exhibit a range of biochemical and physiological effects. It has been found to stimulate the growth of breast cancer cells in vitro, and has been shown to increase the expression of estrogen-responsive genes. It has also been found to have neuroprotective effects, and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 17-Cyano-16,17-epoxy-1,3,5(10)estratrien-3-ol in lab experiments is its potent estrogenic activity, which allows for the study of estrogen in various biological systems. However, one of the limitations is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 17-Cyano-16,17-epoxy-1,3,5(10)estratrien-3-ol. One potential direction is the development of more potent and selective estrogen receptor modulators based on its structure. Another potential direction is the study of its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to fully elucidate the biochemical and physiological effects of 17-Cyano-16,17-epoxy-1,3,5(10)estratrien-3-ol, and to determine its potential applications in other areas of scientific research.
In conclusion, 17-Cyano-16,17-epoxy-1,3,5(10)estratrien-3-ol is a synthetic compound that has been extensively studied for its potential applications in scientific research. It exhibits potent estrogenic activity, and has been used as a tool to study the effects of estrogen in various biological systems. It has also been studied for its potential applications in cancer research, particularly in the treatment of breast cancer. Further research is needed to fully elucidate its biochemical and physiological effects, and to determine its potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of 17-Cyano-16,17-epoxy-1,3,5(10)estratrien-3-ol involves a multi-step process that starts with the conversion of estrone to estradiol. The estradiol is then oxidized to form 17-estradiol-3-one, which is subsequently reacted with cyanogen bromide to form the cyano derivative. The final step involves the epoxidation of the cyano derivative using m-chloroperbenzoic acid to form 17-Cyano-16,17-epoxy-1,3,5(10)estratrien-3-ol.
Applications De Recherche Scientifique
17-Cyano-16,17-epoxy-1,3,5(10)estratrien-3-ol has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent estrogenic activity and has been used as a tool to study the effects of estrogen in various biological systems. It has also been studied for its potential applications in cancer research, particularly in the treatment of breast cancer.
Propriétés
Numéro CAS |
100702-71-4 |
|---|---|
Nom du produit |
17-Cyano-16,17-epoxy-1,3,5(10)estratrien-3-ol |
Formule moléculaire |
C19H21NO2 |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
(1R,2S,7S,10S)-14-hydroxy-7-methyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-11(16),12,14-triene-6-carbonitrile |
InChI |
InChI=1S/C19H21NO2/c1-18-7-6-14-13-5-3-12(21)8-11(13)2-4-15(14)16(18)9-17-19(18,10-20)22-17/h3,5,8,14-17,21H,2,4,6-7,9H2,1H3/t14-,15-,16+,17?,18+,19?/m1/s1 |
Clé InChI |
OJFZHBKHYAWBOC-SKPQLKPYSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC4C2(O4)C#N)CCC5=C3C=CC(=C5)O |
SMILES |
CC12CCC3C(C1CC4C2(O4)C#N)CCC5=C3C=CC(=C5)O |
SMILES canonique |
CC12CCC3C(C1CC4C2(O4)C#N)CCC5=C3C=CC(=C5)O |
Synonymes |
17-cyano-16,17-epoxy-1,3,5(10)estratrien-3-ol cyano-EETO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



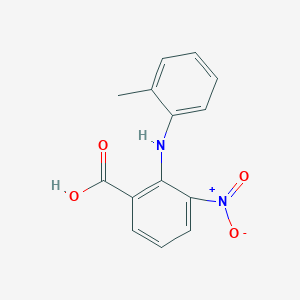
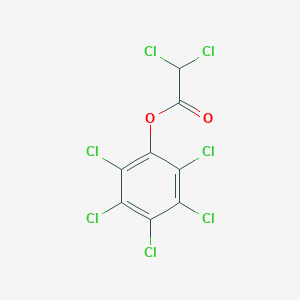
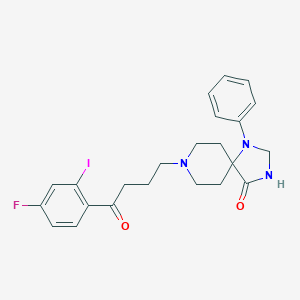
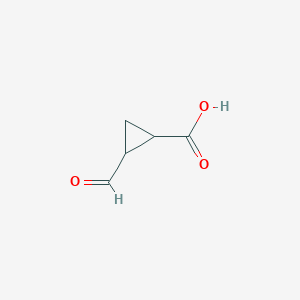
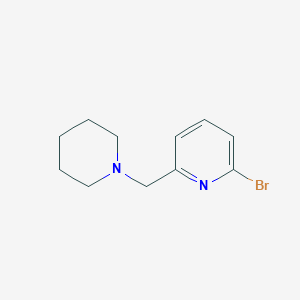
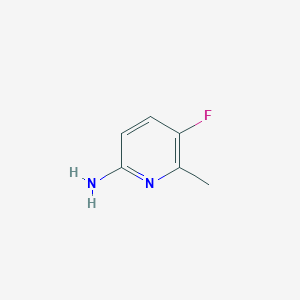
![1-O-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl] 6-O-[[(2R,3S,4S,5R,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl] 2-methyl-4-(2-methyldec-1-en-4-yl)hexanedioate](/img/structure/B8565.png)
![9-Benzyl-7-(2-ethylsulfonylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B8567.png)
